7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Overview
Description
The compound 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a complex organic molecule that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is the 5-HT 1A receptor , with some additional affinity for the 5-HT 2A and 5-HT 2C receptors . These receptors are part of the serotonin system, which plays a key role in regulating mood, anxiety, and sleep among other functions.
Mode of Action
The compound acts mainly as a 5-HT 1A receptor agonist . Agonists are substances that bind to a receptor and activate it to produce a biological response. In this case, the compound’s interaction with the 5-HT 1A receptor triggers a series of biochemical reactions that lead to its effects.
Biochemical Pathways
Upon binding to the 5-HT 1A receptor, the compound inhibits the reuptake of serotonin and norepinephrine, and possibly induces their release . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and leading to downstream effects such as mood elevation.
Pharmacokinetics
The compound is metabolized in the liver, with a half-life of 6–8 hours . It is excreted primarily through the kidneys . These pharmacokinetic properties influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The compound’s action as a 5-HT 1A receptor agonist leads to its subjective effects, which are described as mildly psychedelic and euphoriant . Higher doses can cause a range of side-effects such as migraine headaches, muscle aches, anxiety, nausea, and vomiting .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, metabolic studies have shown the compound to be an inhibitor of various Cytochrome P450 enzymes in the liver, which may contribute to its side-effect profile . Additionally, the compound’s legal status and the context in which it is used can also impact its effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[4,3-c]pyridin-3(5H)-one core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Introduction of the phenyl and propyl groups: These groups can be added through substitution reactions using reagents such as phenylboronic acid and propyl halides.
Attachment of the piperazine ring: The piperazine ring is introduced via nucleophilic substitution reactions, often using piperazine derivatives.
Incorporation of the fluorophenyl group: This step involves the use of fluorinated aromatic compounds in a coupling reaction to attach the fluorophenyl group to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one: has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Researchers investigate its interactions with various biological targets, including receptors and enzymes.
Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.
Industrial Chemistry: It serves as a precursor or intermediate in the synthesis of more complex molecules with potential commercial applications.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(4-(4-methylphenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
- 7-(4-(4-bromophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Uniqueness
The uniqueness of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-2-phenyl-5-propyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one lies in its fluorophenyl group, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The presence of the fluorine atom can enhance the compound’s metabolic stability, bioavailability, and binding affinity to specific targets, making it a valuable molecule for drug development and research.
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-2-phenyl-5-propylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O2/c1-2-12-29-17-22(24-23(18-29)26(34)32(28-24)21-6-4-3-5-7-21)25(33)31-15-13-30(14-16-31)20-10-8-19(27)9-11-20/h3-11,17-18H,2,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNCMGJOCZDIOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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